molecular formula C8H14N3O2 B13766274 2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime

2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime

Cat. No.: B13766274
M. Wt: 184.22 g/mol
InChI Key: RTSNJHGNCNPJOI-WEVVVXLNSA-N
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Description

2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime is a nitroxide-based compound featuring an imidazoline core substituted with methyl groups at positions 2 and 5, a carboxaldehyde group at position 4, and an oxime functional group at position 1.

Properties

Molecular Formula

C8H14N3O2

Molecular Weight

184.22 g/mol

InChI

InChI=1S/C8H14N3O2/c1-7(2)6(5-9-12)10-8(3,4)11(7)13/h5,12H,1-4H3/b9-5+

InChI Key

RTSNJHGNCNPJOI-WEVVVXLNSA-N

Isomeric SMILES

CC1(C(=NC(N1[O])(C)C)/C=N/O)C

Canonical SMILES

CC1(C(=NC(N1[O])(C)C)C=NO)C

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime typically involves:

  • Formation of the imidazoline ring system with tetramethyl substitution.
  • Introduction of the carboxaldehyde group at the 4-position.
  • Conversion of the aldehyde to the oxime.
  • Oxidation of the oxime to the nitroxide radical (oxyl).

This multi-step approach requires careful selection of reagents, catalysts, and reaction conditions to optimize yield and selectivity.

Detailed Preparation Procedure

Step 1: Synthesis of 2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde
  • Starting from appropriate precursors such as 4-formylimidazole derivatives.
  • Catalytic hydrogenation using Raney nickel in methanolic ammonia solution under controlled temperature (40–50 °C) and hydrogen pressure (5 bars) for extended periods (14 h per cycle) is employed to reduce and modify the ring system.
  • Multiple hydrogenation cycles with additional Raney nickel catalyst ensure complete conversion.
  • Post-reaction workup involves filtration, evaporation under vacuum, and treatment with methanol, toluene, ethanol, and ethereal hydrochloric acid to purify the intermediate aldehyde compound.
Parameter Condition Outcome
Catalyst Raney nickel Efficient hydrogenation
Solvent Methanolic ammonia solution Maintains reaction medium
Temperature 40 °C initially, then 50 °C Controlled reaction rate
Pressure 5 bars hydrogen Ensures hydrogenation
Duration 14 hours per hydrogenation cycle Complete conversion
Yield Quantitative (100%) 21.2 g product
Purification Vacuum evaporation, solvent washes High purity intermediate
Step 2: Conversion to Oxime
  • The aldehyde group is reacted with hydroxylamine derivatives under controlled pH and temperature to form the oxime functionality.
  • This step is crucial for subsequent oxidation to the nitroxide radical.
Step 3: Oxidation to Nitroxide Radical (Oxyl)
  • Oxidation of the oxime to the nitroxide radical is typically performed using mild oxidizing agents such as hydrogen peroxide under buffered aqueous conditions (pH ~7.2).
  • Photooxidation methods using UV irradiation in the presence of hydrogen peroxide have also been reported to generate the nitroxide species selectively.
  • Reaction conditions involve controlled irradiation with filtered xenon arc lamps and specific optical filters to minimize unwanted side reactions.
Oxidation Method Conditions Notes
Chemical oxidation H2O2, pH 7.2 phosphate buffer Mild, selective oxidation
Photooxidation UV irradiation (filtered xenon lamp) Enables controlled radical formation
Fenton oxidation Fe2+/H2O2 system, pH 7.2 Hydroxyl radical generation, side product control necessary
Copper ion catalysis Cu2+/H2O2 or Cu2+/ascorbic acid Alternative radical generation

Analytical Data and Characterization

  • Retention Time (Rt): 0.49 min (D) in chromatographic analysis confirms product identity.
  • Mass Spectrum: (M+H)+ = 98 for intermediate species, consistent with expected molecular weight.
  • UV-Vis Absorption: Characteristic absorption maxima at 257 nm for imidazole-4-carboxaldehyde intermediate.
  • NMR Analysis: Proton resonance confirms imidazole ring protons and substitution pattern.
  • Yield: Quantitative yields reported for hydrogenation and oxime formation steps.

Summary Table of Preparation Conditions and Yields

Step Reagents/Conditions Yield (%) Key Observations
Hydrogenation of 4-formylimidazole Raney Ni, methanolic ammonia, 40-50 °C, 5 bar H2, 14 h × 2 100 Quantitative, high purity intermediate
Oxime formation Hydroxylamine derivatives, controlled pH High Efficient conversion to oxime
Oxidation to nitroxide radical H2O2, pH 7.2 buffer, UV irradiation or Fenton system Moderate to high Selective radical formation, requires control

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxime group to other functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate various reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazoline derivatives with different functional groups.

Scientific Research Applications

2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime is widely used in scientific research due to its stability and reactivity. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime involves its interaction with specific molecular targets. The compound can act as a radical scavenger, reacting with free radicals to neutralize them. This property makes it useful in various applications, including antioxidant research and the study of oxidative stress.

Comparison with Similar Compounds

Structural Analog: 1-Hydroxy-2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide (CAS 18796-01-5)

Structural Differences :

  • Functional Groups : The phenyl group at position 4 replaces the carboxaldehyde in the target compound.
  • Oxime Configuration : Both compounds share an oxime group, but the phenyl analog lacks the aldehyde moiety.

Physical Properties :

Property Target Compound* 1-Hydroxy-4-phenyl analog
Molecular Formula Not explicitly provided C₁₃H₁₈N₂O₂
Molar Mass (g/mol) ~234 (estimated) 234.29
Melting Point Not available 188–194°C
Key Functional Groups Oxime, Aldehyde Oxime, Phenyl

Implications :

  • The carboxaldehyde group in the target compound enhances electrophilicity, enabling nucleophilic addition reactions, unlike the phenyl analog, which is more sterically hindered .

Radiosensitizing Analogs: Homodimeric Disulfides (Compounds 5, 10)

Functional Comparison :

  • Compound 5 (N,N'-bis(3-(4-hydroxyphenyl)-2-oximinopropionyl)cystamine) and Compound 10 (N,N'-bis(2-(2-chlorophenyl)acetyl)cystamine) are disulfide-linked dimers with oxime groups.
  • Key Similarity : All three compounds contain oxime groups, which are critical for enhancing radiation-induced DNA damage .
  • Key Differences :
    • The target compound’s imidazoline ring provides rigidity and stability, unlike the flexible disulfide backbone of Compounds 5 and 10.
    • Compound 4 (O-benzyl oxime analog) showed reduced radiosensitization, indicating that oxime protection (e.g., benzyl groups) diminishes activity. The target compound’s free oxime may avoid this limitation .

Implications :

  • The target compound’s imidazoline backbone may improve metabolic stability compared to disulfide-linked analogs, which are prone to reductive cleavage in vivo .

Phosgene Oxime (CX; Cl₂CNOH)

Toxicological Comparison :

  • Structure: Phosgene oxime is a smaller molecule (Cl₂CNOH) with a highly reactive oxime-chlorine structure, classified as a vesicant and chemical warfare agent .
  • Reactivity : Both compounds contain oxime groups, but phosgene oxime’s chlorine substituents confer extreme toxicity, causing rapid tissue damage. The target compound’s tetramethyl-imidazoline structure likely reduces acute toxicity.

Physical Data :

Property Target Compound* Phosgene Oxime
Molecular Weight ~234 (estimated) 114.96
Volatility Likely low High (volatile liquid)
AEGL-1 (10 min exposure) Not established 0.017 mg/m³

Implications :

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for 2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime, and what are their critical optimization parameters?

    • Methodological Answer : The synthesis typically involves condensation reactions between substituted imidazoline precursors and hydroxylamine derivatives. For example, analogous oxime syntheses (e.g., indole-oxime derivatives) employ reflux conditions with acetic acid and sodium acetate as catalysts (3–5 hours, 1.1:1 molar ratio of aldehyde to amine) . Key parameters include:

    • pH control : Acidic conditions (e.g., acetic acid) stabilize intermediates.
    • Temperature : Reflux (~110–120°C) ensures efficient cyclization.
    • Purification : Recrystallization from DMF/acetic acid mixtures improves yield and purity .

    Q. How should researchers characterize the stability of the oxime functional group under varying storage conditions?

    • Methodological Answer : Stability studies should include:

    • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
    • UV-Vis Spectroscopy : Monitor absorbance changes in solutions stored at 4°C, 25°C, and −20°C over 30 days.
    • HPLC Purity Checks : Detect degradation products (e.g., oxidation to ketones) .

    Advanced Research Questions

    Q. What strategies resolve contradictions in spectroscopic data (e.g., conflicting NMR shifts or EPR signals) for this nitroxide radical-containing compound?

    • Methodological Answer :

    • Cross-Validation : Use X-ray crystallography (as in structurally similar nitroxides) to confirm bond angles and spin density distribution .
    • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict hyperfine coupling constants and reconcile experimental EPR anomalies .
    • Solvent Effects : Repeat NMR in deuterated DMSO vs. CDCl3 to assess hydrogen bonding’s impact on shifts .

    Q. How can factorial design optimize reaction conditions for scaling up synthesis while minimizing byproducts?

    • Methodological Answer : Implement a 2<sup>k</sup> factorial design to test variables:

    FactorLow LevelHigh Level
    Temperature100°C120°C
    Catalyst (NaOAc)0.1 mol0.2 mol
    Reaction Time3 h5 h
    • Response Variables : Yield, purity (HPLC), and byproduct formation.
    • Analysis : ANOVA identifies dominant factors; interaction plots reveal non-linear effects .

    Q. What advanced techniques validate the compound’s radical scavenging activity in biological systems without interference from matrix effects?

    • Methodological Answer :

    • Spin Trapping : Use DMPO (5,5-dimethyl-1-pyrroline-N-oxide) in EPR to detect transient radical adducts in cell lysates.
    • Fluorescence Quenching : Compare quenching constants (KSV) in buffer vs. serum-containing media to assess matrix interference .
    • Computational Docking : Simulate interactions with ROS (e.g., superoxide) using molecular dynamics to corroborate experimental data .

    Data Contradiction Analysis

    Q. How to address discrepancies between theoretical and experimental redox potentials for this compound?

    • Methodological Answer :

    • Solvent Correction : Adjust calculated potentials (e.g., using SMD solvation models) to match experimental conditions (e.g., aqueous vs. non-polar solvents) .
    • Reference Electrodes : Calibrate Ag/AgCl vs. SHE (standard hydrogen electrode) to standardize measurements.
    • Impurity Interference : Conduct cyclic voltammetry with purified vs. crude samples to isolate redox-active contaminants .

    Synthesis and Reaction Design Table

    Table 1: Key parameters for oxime formation in analogous compounds

    PrecursorReagent/ConditionsYield (%)Purity (HPLC)Reference
    3-formyl-1H-indoleNH2OH·HCl, AcOH, reflux78–85≥95%
    Pyrazole-carboxaldehydeNH2OH, NaOAc, 120°C65–7290–93%

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